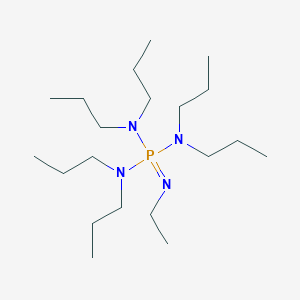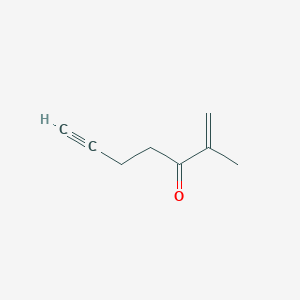-lambda~2~-stannane CAS No. 82593-69-9](/img/structure/B14417670.png)
[Bis(2-methoxyphenyl)methyl](bromo)-lambda~2~-stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is an organotin compound characterized by the presence of two methoxyphenyl groups and a bromine atom attached to a tin center. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane typically involves the reaction of a stannane precursor with 2-methoxyphenylmethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannane. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a Lewis acid such as zinc chloride.
Industrial Production Methods
Industrial production of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Substitution Reactions: Bis(2-methoxyphenyl)methyl-lambda~2~-stannane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as halides, alkoxides, or amines.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or hydroxides, which are useful intermediates in various chemical processes.
Reduction Reactions: Reduction of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents like acetone or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products
Substitution: Formation of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane or Bis(2-methoxyphenyl)methyl-lambda~2~-stannane.
Oxidation: Formation of organotin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds.
科学的研究の応用
Chemistry
In organic synthesis, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is used as a reagent for the introduction of tin-containing groups into organic molecules. It is also employed in the preparation of organotin catalysts for various polymerization reactions.
Biology
Organotin compounds, including Bis(2-methoxyphenyl)methyl-lambda~2~-stannane, have been studied for their potential biological activities, including antimicrobial and anticancer properties. They are also used in the development of bioactive organometallic compounds.
Medicine
In medicinal chemistry, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry
In the industrial sector, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is used in the production of tin-based coatings and as a stabilizer in the manufacture of PVC and other polymers.
作用機序
The mechanism of action of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites in biomolecules, leading to the formation of stable complexes. This interaction can disrupt biological processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Bis(2-methoxyphenyl)methyl-lambda~2~-stannane
- Bis(2-methoxyphenyl)methyl-lambda~2~-stannane
- Bis(2-methoxyphenyl)methyl-lambda~2~-stannane
Uniqueness
Compared to its analogs, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane exhibits unique reactivity due to the presence of the bromine atom, which can be readily substituted by various nucleophiles. This makes it a versatile reagent in organic synthesis and a valuable intermediate in the preparation of other organotin compounds.
特性
CAS番号 |
82593-69-9 |
|---|---|
分子式 |
C15H15BrO2Sn |
分子量 |
425.89 g/mol |
IUPAC名 |
bis(2-methoxyphenyl)methyl-bromotin |
InChI |
InChI=1S/C15H15O2.BrH.Sn/c1-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)17-2;;/h3-11H,1-2H3;1H;/q;;+1/p-1 |
InChIキー |
ROICCQQRVQHYBO-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)[Sn]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


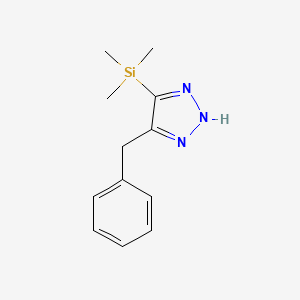
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
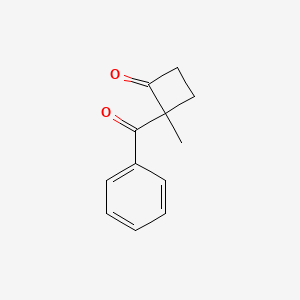


![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
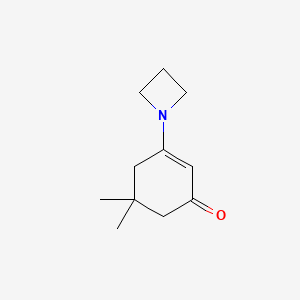
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)

![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
